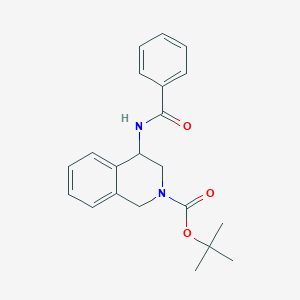

tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate

説明

特性

IUPAC Name |

tert-butyl 4-benzamido-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-21(2,3)26-20(25)23-13-16-11-7-8-12-17(16)18(14-23)22-19(24)15-9-5-4-6-10-15/h4-12,18H,13-14H2,1-3H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBIIABIZNHBSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the dihydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline skeleton.

Introduction of the benzoylamino group: This step involves the acylation of the amine group on the dihydroisoquinoline core with benzoyl chloride in the presence of a base such as triethylamine.

Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

化学反応の分析

Types of Reactions

Tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the benzoylamino group to an amine.

Substitution: The tert-butyl ester group can be substituted with other ester groups or converted to a carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Acidic or basic conditions can facilitate the substitution of the ester group.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amino derivatives.

Substitution: Various ester or carboxylic acid derivatives.

科学的研究の応用

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: C21H24N2O3

- Molar Mass: 352.43 g/mol

- CAS Number: 1785764-68-2

Synthesis Methods:

The synthesis of tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves several critical steps:

-

Formation of the Dihydroisoquinoline Core:

- Achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.

-

Introduction of the Benzoylamino Group:

- This step involves acylation of the amine group on the dihydroisoquinoline core using benzoyl chloride in the presence of a base like triethylamine.

-

Esterification:

- The final step is esterification of the carboxylic acid group with tert-butyl alcohol, often utilizing a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .

This compound has been studied for various biological activities:

- Antitumor Activity:

- Antioxidant Properties:

- Neuroprotective Effects:

Case Study 1: Anticancer Properties

A study conducted to evaluate the anticancer properties of this compound demonstrated significant inhibition of cell proliferation in human breast cancer cells. The mechanism was attributed to induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study 2: Neuroprotection

In vitro studies on neuronal cell cultures exposed to oxidative stress showed that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Antitumor Activity | Exhibits cytotoxic effects against cancer cell lines; potential for drug development |

| Antioxidant Properties | Reduces oxidative stress; protects cells from damage |

| Neuroprotection | May protect neuronal cells from oxidative damage; relevant for neurodegenerative diseases |

作用機序

The mechanism of action of tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dihydroisoquinoline core can interact with various biological pathways, affecting cellular processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent positions and functional groups, influencing their reactivity, solubility, and biological activity.

Table 1: Structural and Functional Comparisons

Commercial and Research Relevance

- Boronate Esters: tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 937048-76-5) is a key intermediate for Suzuki couplings, underscoring the utility of halogenated or boronate analogs in cross-coupling reactions .

生物活性

Tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound classified as a dihydroisoquinoline derivative. Its unique structure, featuring a tert-butyl ester group and a benzoylamino moiety, suggests potential biological activities that merit exploration. This article delves into the biological activity of this compound, summarizing relevant research findings, synthesis methods, and potential therapeutic implications.

- Molecular Formula : C21H24N2O3

- Molar Mass : 352.43 g/mol

- CAS Number : 1785764-68-2

The compound's structure can be broken down into its functional components:

- Dihydroisoquinoline Core : A bicyclic structure that may exhibit various pharmacological properties.

- Benzoylamino Group : This moiety is known for enhancing the lipophilicity and biological activity of compounds.

- Tert-butyl Ester : Often used to improve the solubility and stability of drug candidates.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Dihydroisoquinoline Core : Achieved through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine.

- Introduction of Benzoylamino Group : Acylation of the amine group on the dihydroisoquinoline with benzoyl chloride using a base like triethylamine.

- Esterification : The carboxylic acid group is esterified with tert-butyl alcohol using dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

Neuroprotective Effects

Dihydroisoquinolines are also noted for their neuroprotective effects. A related study evaluated compounds for their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), key enzymes implicated in neurodegenerative diseases such as Alzheimer's. Some derivatives showed potent inhibition with IC50 values in the low micromolar range, suggesting that this compound could also exhibit similar neuroprotective properties .

Cytotoxicity Studies

In vitro studies are essential for assessing the cytotoxic potential of new compounds. The cytotoxic effects of related dihydroisoquinoline derivatives were evaluated using various cell lines, including PC12 and HT-22 cells. These studies revealed that certain compounds exhibited low toxicity at concentrations below 12.5 µM, indicating a favorable safety profile for further development .

Case Studies

- Neuroprotection in Animal Models : A study involving animal models demonstrated that dihydroisoquinoline derivatives could cross the blood-brain barrier (BBB) and exert protective effects against neurotoxic agents. This suggests potential applications in treating neurodegenerative disorders.

- Antimicrobial Efficacy : In a comparative study of various dihydroisoquinoline derivatives, compounds structurally similar to this compound showed significant inhibition against Gram-positive bacteria, highlighting their potential as antimicrobial agents .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how are intermediates purified?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and protection/deprotection strategies. For example:

- Step 1 : Formation of the dihydroisoquinoline core via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions using tert-butyl boronate esters) .

- Step 2 : Introduction of the benzoylamino group via amidation or reductive amination, often using benzoyl chloride in the presence of a base like K₂CO₃ .

- Step 3 : Boc (tert-butoxycarbonyl) protection of the amine group to stabilize the intermediate .

Q. Purification :

Q. Key Data :

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | DCM, Boc₂O, DMAP | 85–90% | |

| Benzoylation | THF, Benzoyl chloride, 80°C | 70–75% |

Q. How is structural characterization performed for this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .

- Mass Spectrometry : High-resolution electrospray ionization (HREI-MS) validates molecular weight (e.g., m/z 367.19 [M+H]⁺) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) .

Q. Example Data :

| Technique | Key Peaks | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.65–7.45 (m, benzoyl aromatic H), 4.20 (s, NH) | |

| HREI-MS | m/z 367.1892 (calc. 367.1885) |

Advanced Research Questions

Q. How can regioselective functionalization of the dihydroisoquinoline core be achieved for structure-activity studies?

Methodological Answer: Regioselectivity is controlled by:

- Directing Groups : Electron-donating substituents (e.g., hydroxyl or amino groups) direct electrophilic substitution to specific positions .

- Metal Catalysis : Pd(dppf)Cl₂ enables Suzuki couplings at brominated positions (e.g., 6-bromo derivatives) .

- Microwave-Assisted Synthesis : Accelerates reactions (e.g., 100°C, 1 hour) while maintaining selectivity .

Q. Case Study :

Q. What role does this compound play in medicinal chemistry, particularly as a kinase inhibitor precursor?

Methodological Answer: The tert-butyl and benzoylamino groups enhance pharmacokinetic properties (e.g., solubility, metabolic stability). Key applications include:

- Kinase Inhibitors : The dihydroisoquinoline scaffold is a core structure in Wee1 kinase inhibitors. Boc removal and subsequent methylation/acylation optimize binding affinity .

- Bromodomain Targeting : Analogues with piperidine or tetrahydroquinoline substituents show selectivity for BRD7/9 bromodomains .

Q. Synthetic Pathway :

Boc Deprotection : TFA in DCM removes the tert-butyl group .

Functionalization : Acylation with spirocyclopropane or tetrahydroquinoline derivatives improves target engagement .

Q. How should researchers handle safety risks associated with this compound?

Methodological Answer: Hazards :

- Acute Toxicity : May cause skin/eye irritation (GHS Category 2) .

- Reactivity : Stable under recommended storage (-20°C, desiccated) but incompatible with strong oxidizers .

Q. Safety Protocols :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of dust/aerosols .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. What analytical strategies resolve contradictions in spectral data for structurally similar derivatives?

Methodological Answer:

Q. Example :

- 7-Fluoro vs. 8-Hydroxy Derivatives : Distinct ¹⁹F NMR shifts (δ -120 to -125 ppm) or OH proton exchange in D₂O confirm positions .

Q. How can this compound be modified for use in click chemistry or bioconjugation?

Methodological Answer:

- Azide Incorporation : Replace the benzoylamino group with an azide via SN2 displacement (e.g., using NaN₃ in DMF) .

- CuAAC Reaction : Azide-alkyne cycloaddition links the compound to fluorescent probes or biomolecules .

Q. Case Study :

- tert-Butyl 3-Azido Derivative : Synthesized in 76% yield, enabling downstream conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。